N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole ring, an isopropyl group, a piperidinylsulfonyl moiety, and a benzamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
The next step involves the sulfonylation of the benzo[d]thiazole derivative with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine. Finally, the benzamide moiety is introduced through an amide coupling reaction using 4-aminobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of more scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., Grignard reagents).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux conditions.
Substitution: Bromine in acetic acid for electrophilic substitution; Grignard reagents in ether for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers or dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Contains an ethyl group instead of an isopropyl group.
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide: Features a morpholine ring instead of a piperidine ring.
Uniqueness
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The isopropyl group may enhance lipophilicity and membrane permeability, while the piperidinylsulfonyl moiety can improve binding interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15(2)17-8-11-19-20(14-17)29-22(23-19)24-21(26)16-6-9-18(10-7-16)30(27,28)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKCEYZJCOMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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